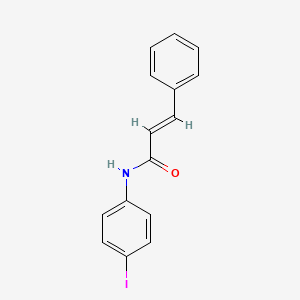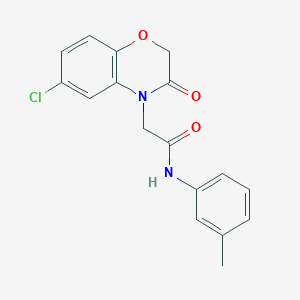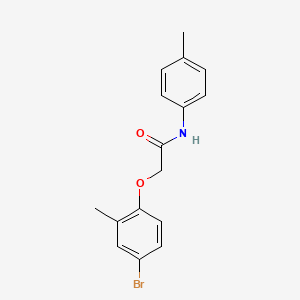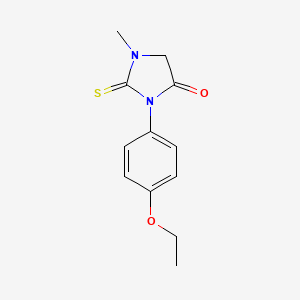![molecular formula C17H17N3O4 B5820007 N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide, also known as NSC 693868, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
The exact mechanism of action of N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 is not fully understood, but it is believed to act as a modulator of multiple signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling. Additionally, N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to modulate the activity of several ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Finally, this compound has been shown to modulate neurotransmitter release, suggesting that it may have potential as a treatment for neurological disorders.
実験室実験の利点と制限
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has several advantages for use in lab experiments. This compound is relatively easy to synthesize and produces high yields of pure product. Additionally, N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been extensively studied and its effects are well-characterized. However, there are also some limitations to its use. N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may complicate its use in some experiments.
将来の方向性
There are several potential future directions for research involving N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to determine the optimal dosing and delivery methods for N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 in cancer treatment. Additionally, research is needed to determine the potential of this compound for treating other diseases, such as inflammatory disorders and neurological disorders. Finally, further studies are needed to fully elucidate the mechanism of action of N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868, which may lead to the development of more targeted therapies based on this compound.
合成法
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 can be synthesized using a multi-step process that involves the reaction of 3-pyridinecarboxaldehyde with 4-morpholinecarboxylic acid to form an imine intermediate, which is then reacted with furfurylamine to yield the final product. This method has been optimized to produce high yields of pure N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868.
科学的研究の応用
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to have anti-inflammatory effects, which may make it useful for treating inflammatory diseases such as arthritis. Finally, this compound has been shown to modulate neurotransmitter release, suggesting that it may have potential as a treatment for neurological disorders such as Parkinson's disease.
特性
IUPAC Name |
N-[(E)-3-morpholin-4-yl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-16(15-4-2-8-24-15)19-14(11-13-3-1-5-18-12-13)17(22)20-6-9-23-10-7-20/h1-5,8,11-12H,6-7,9-10H2,(H,19,21)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRGRXHJDOMWFX-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)

![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)
![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)

![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)
![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)

![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)